molecular formula C21H24N2O4 B2628127 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine CAS No. 2379972-62-8

4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine

Cat. No.: B2628127
CAS No.: 2379972-62-8
M. Wt: 368.433
InChI Key: RNNIZQYVQYCFSU-UHFFFAOYSA-N
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Description

4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a 2,3-dihydro-1,4-benzodioxine moiety, a piperidine ring, and a pyridine ring. The structural complexity of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine moiety. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperidine ring is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the pyridine ring via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Domoxin
  • Eltoprazine
  • Fluparoxan
  • Imiloxan
  • Piperoxan
  • Proroxan

Uniqueness

Compared to these similar compounds, 4-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-15-12-17(6-9-22-15)25-13-16-7-10-23(11-8-16)21(24)20-14-26-18-4-2-3-5-19(18)27-20/h2-6,9,12,16,20H,7-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNIZQYVQYCFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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